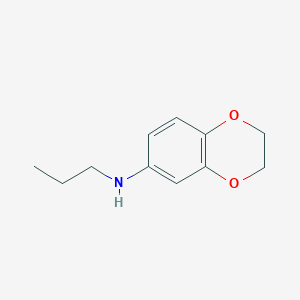
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
概要
説明
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzodioxane ring system with a propyl group attached to the nitrogen atom.
作用機序
Target of Action
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is a sulfonamide derivative . Sulfonamides are known as inhibitors of proteases , carbonic anhydrase , and COX-2 . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .
Mode of Action
The mode of action of this compound involves the nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on the electrophilic sulfur atom of benzenesulfonyl chloride in aqueous Na2CO3 at pH 10 under stirring at room temperature . This reaction yields water-soluble sodium salts of sulfonamide which are precipitated as water-insoluble product N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .
Biochemical Pathways
In bacteria, sulfonamides primarily block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad spectrum antibacterial action .
Result of Action
The synthesized derivatives of this compound were screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme . Some sulfonamide derivatives have also been found to exhibit anticancer properties . They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
Action Environment
The synthesis of this compound was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The reaction was processed with constant stirring and pH was adjusted at 9 – 10 by aq. Na2CO3 . This suggests that the reaction environment, including pH and temperature, can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine plays a significant role in biochemical reactions by interacting with a variety of enzymes and proteins. One of the primary interactions is with cholinesterase enzymes, where it acts as an inhibitor. This inhibition is crucial for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease . The compound binds to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound has been shown to interact with lipoxygenase enzymes, exhibiting moderate inhibitory activity . These interactions highlight the compound’s potential in modulating enzymatic activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound enhances cholinergic signaling by inhibiting cholinesterase enzymes, leading to increased levels of acetylcholine. This results in improved synaptic transmission and cognitive function, making it a promising candidate for treating neurodegenerative disorders . Furthermore, this compound influences cell signaling pathways by modulating the activity of enzymes involved in inflammatory responses, such as lipoxygenase . This modulation can lead to reduced inflammation and oxidative stress, providing protective effects to cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound’s amine group forms hydrogen bonds with the active site residues of cholinesterase enzymes, leading to competitive inhibition. This prevents the hydrolysis of acetylcholine, thereby prolonging its action at synaptic junctions . Additionally, this compound interacts with lipoxygenase enzymes by binding to their catalytic sites, inhibiting the conversion of arachidonic acid to leukotrienes . These molecular interactions underline the compound’s ability to modulate enzymatic activity and influence biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against cholinesterase and lipoxygenase enzymes for extended periods . Prolonged exposure to oxidative environments can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that continuous application of this compound can lead to sustained improvements in cognitive function and reduced inflammation in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits cholinesterase and lipoxygenase enzymes, leading to improved cognitive function and reduced inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cholinesterase and lipoxygenase enzymes, contributing to the overall inhibitory activity of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and inflammatory responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms, facilitated by membrane transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its therapeutic effects, as it ensures the compound reaches its target enzymes and exerts its inhibitory activity.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cholinesterase and lipoxygenase enzymes . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These modifications ensure the compound reaches its intended sites of action, enhancing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 1,4-benzodioxane-6-amine with propyl halides. One common method is to react 1,4-benzodioxane-6-amine with propyl bromide in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various N-alkyl or N-aryl derivatives.
科学的研究の応用
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
1,4-Benzodioxane-6-amine: The parent compound without the propyl group.
N-alkyl-2,3-dihydro-1,4-benzodioxin-6-amines: Compounds with different alkyl groups attached to the nitrogen atom.
N-aryl-2,3-dihydro-1,4-benzodioxin-6-amines: Compounds with aryl groups attached to the nitrogen atom.
Uniqueness
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of the propyl group, which can influence its biological activity and chemical reactivity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
特性
IUPAC Name |
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-5-12-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8,12H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRZUASTJSMFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Butylamino)methyl]-6-ethoxyphenol](/img/structure/B3074208.png)
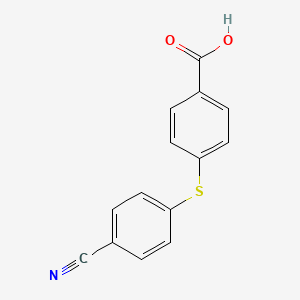
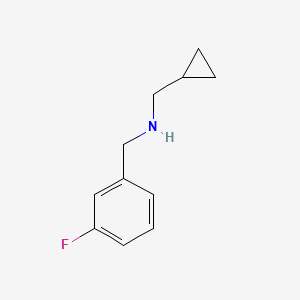
![Methyl 4-[(pentylamino)methyl]benzoate](/img/structure/B3074227.png)
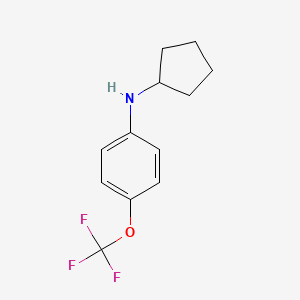
![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074238.png)
![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074239.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol](/img/structure/B3074246.png)
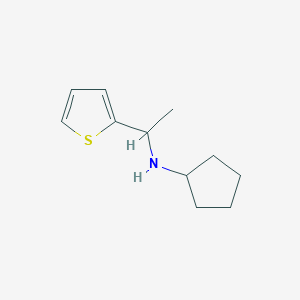
![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3074261.png)
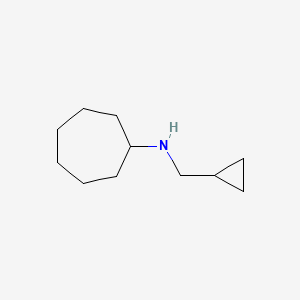
![Butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B3074297.png)
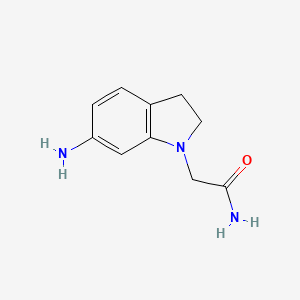
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)
